![molecular formula C16H20N4O3 B2968120 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 850228-84-1](/img/structure/B2968120.png)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
Scientific Research Applications
FLT-3 Tyrosine Kinase Inhibitors
A series of compounds related to the query chemical structure have been developed as potent FLT3 tyrosine kinase inhibitors. These compounds exhibit significant antiproliferative activity against both FLT3 ITD-mutated human leukemic cell lines and wild-type FLT3 BaF(3) expressed cell lines. The structure-activity relationship of this class indicates its potential in targeted cancer therapies (Gaul et al., 2007).
Synthesis of Complex Molecules
The chemical structure of interest is part of synthetic pathways leading to compounds with potential as dopamine receptor ligands. For instance, a compound synthesized from pyrazolo[1,5-α]pyridine-2-carbaldehyde has shown affinity for D_2, D_3, and D_4 dopamine receptors, suggesting its application in neurological research and drug development (Li Gu-ca, 2014).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, related to the query chemical, have been synthesized and evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This research highlights the compound's potential application in developing new therapeutic agents for inflammation and pain (Abu‐Hashem et al., 2020).
Pyrrole-fused Alkaloid Compounds
Research into the conversion of sustainable d-ribose with amino acids into pyrrole-2-carbaldehydes, utilizing the compound , has led to the development of pyrrole-fused piperazin-2-one scaffolds. These compounds have shown significant anti-inflammatory effects with negligible cell toxicity, suggesting their potential application in therapeutic agent development (Soo-Ill Cho et al., 2021).
Enamine Synthesis
The chemical structure has been involved in the synthesis of 2-(substituted amino)-3,3-dialkylchromanones, showcasing its role in the creation of complex organic molecules through reactions with derivatives of 2-hydroxybenzaldehyde. This research underscores the compound's utility in organic synthesis and drug development processes (Dean et al., 1983).
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-3-2-4-20-14(12)17-15(13(11-22)16(20)23)19-7-5-18(6-8-19)9-10-21/h2-4,11,21H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMEIFXOIXIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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